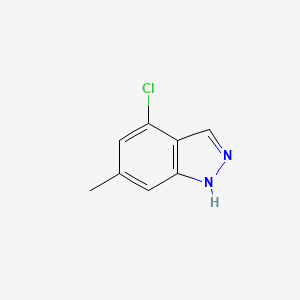

4-Chloro-6-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHDVLOCAYLOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646491 | |

| Record name | 4-Chloro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-74-4 | |

| Record name | 4-Chloro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 4-Chloro-6-methyl-1H-indazole

An In-depth Technical Guide to 4-Chloro-6-methyl-1H-indazole

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in hydrogen bonding have rendered it a "privileged scaffold," frequently appearing in compounds with a wide array of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, and anti-HIV properties.[1][3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most studied form.[2][4]

This guide focuses on a specific, strategically substituted derivative: This compound . The presence of a chloro group at the 4-position and a methyl group at the 6-position provides a unique electronic and steric profile, offering medicinal chemists a valuable building block for developing novel therapeutic agents. The chloro-substituent can modulate the acidity of the N-H proton and influence the molecule's binding interactions, while the methyl group can enhance metabolic stability or provide a key hydrophobic contact point.

This document serves as a comprehensive technical resource, detailing the physical, chemical, and spectroscopic properties of this compound. It includes foundational data, reactivity insights, and practical experimental protocols to empower researchers in their drug discovery and development endeavors.

Molecular Identity and Structural Elucidation

Accurate identification is the first step in any chemical investigation. The fundamental identifiers for this compound are summarized below.

Core Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 885521-74-4 | [5][6] |

| Molecular Formula | C₈H₇ClN₂ | [5][6] |

| Molecular Weight | 166.61 g/mol | [5] |

| MDL Number | MFCD07781503 | [5][6] |

Chemical Structure

The structural arrangement of the atoms defines the molecule's fundamental properties.

Caption: Tautomeric equilibrium of the indazole ring.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following sections detail the expected spectral data for this compound, which is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in organic chemistry. [7][8]The predicted chemical shifts are based on the known effects of substituents on the indazole core.

Table 3.1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 13.5 | Broad Singlet | 1H | N1-H | The acidic proton on the pyrazole ring is typically downfield and broad. |

| ~8.0 - 8.2 | Singlet | 1H | C3-H | This proton is adjacent to two nitrogen atoms, leading to a downfield shift. |

| ~7.4 | Singlet | 1H | C5-H | Aromatic proton on the benzene ring. |

| ~7.1 | Singlet | 1H | C7-H | Aromatic proton adjacent to the pyrazole ring fusion. |

| ~2.4 | Singlet | 3H | C6-CH₃ | The methyl group protons typically appear in this region. |

Table 3.2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~140 | C7a | Quaternary carbon at the ring fusion. |

| ~135 | C3 | Carbon adjacent to two nitrogen atoms. |

| ~130 | C6 | Carbon bearing the methyl group. |

| ~125 | C4 | Carbon bearing the chloro group. |

| ~122 | C5 | Aromatic CH carbon. |

| ~115 | C3a | Quaternary carbon at the ring fusion. |

| ~110 | C7 | Aromatic CH carbon. |

| ~21 | C6-C H₃ | Aliphatic carbon of the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. [8] Table 3.3: Predicted IR Absorption Bands (Sample Preparation: KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Medium | N-H stretch (from the indazole ring) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1620 | Medium | C=N stretch (indazole ring) |

| ~1590, 1480 | Strong | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-Cl stretch |

| ~850 - 800 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): A prominent peak will be observed at m/z 166.

-

Isotopic Pattern: A characteristic M+2 peak at m/z 168 with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

-

Key Fragments: Expect fragmentation corresponding to the loss of the methyl group (M-15) and cleavage of the pyrazole ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity is crucial for utilizing this compound as a chemical building block.

Synthetic Pathway

A common and efficient route to substituted indazoles is the Davis-Beirut reaction or similar cyclization strategies starting from a substituted aniline. [9][10]

Caption: Plausible synthetic workflow for this compound.

Causality of Experimental Choices:

-

Step 1 (Acetylation): The acetylation of the amine protects it and sets up the necessary electronic configuration for the subsequent cyclization.

-

Step 2 (Nitrosation & Cyclization): Isoamyl nitrite is a common reagent for in situ generation of a diazonium species, which rapidly cyclizes to form the indazole ring. [9]* Step 3 (Hydrolysis): A basic hydrolysis step is required to remove the acetyl protecting group from the N1 position, yielding the final 1H-indazole. The use of a strong base like NaOH or LiOH ensures complete deprotection. [9][10]

Chemical Reactivity

-

N-Functionalization: The N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH, K₂CO₃). The resulting indazolide anion is a potent nucleophile, allowing for straightforward N-alkylation or N-acylation reactions. This is the most common site for derivatization in drug discovery programs. [11]* Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the existing substituents (ortho, para-directing methyl group vs. deactivating, ortho, para-directing chloro group) will influence the position of the new substituent, likely favoring position 7 or 5.

-

Cross-Coupling Reactions: While the chloro group is less reactive than bromo or iodo analogs, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific, optimized conditions, allowing for the introduction of aryl, alkyl, or amino groups at the C4 position.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on safety data for structurally related chloro-indazoles. [12][13] Table 5.1: Hazard and Safety Information

| Category | Recommendation | Rationale |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on data for similar substituted indazoles. [12]These are common hazards for aromatic heterocyclic compounds. |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. [14] | To prevent skin and eye contact. |

| Handling | Use in a well-ventilated area or under a chemical fume hood. [13][15]Avoid generating dust. | To prevent inhalation of the compound. [12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. [12] | Protects the compound from moisture and atmospheric contaminants, ensuring its long-term stability. |

Key Experimental Protocols

The following protocols are self-validating systems for the characterization of this compound.

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.

-

Analysis and Validation:

-

Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

-

Integrate all peaks. The relative integrals should correspond to the number of protons in each environment (e.g., 1H, 1H, 1H, 3H).

-

Assign each peak to the corresponding protons in the molecule based on chemical shift, multiplicity, and integration.

-

Self-Validation Check: The sum of the integrations should be consistent with the total number of protons in the molecular formula (7H). The observed multiplicities must align with the predicted neighboring protons.

-

Protocol: Determination of Melting Point

-

Sample Preparation: Ensure the sample is dry and finely powdered. Load a small amount into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

-

Analysis and Validation:

-

Self-Validation Check: A sharp melting range (e.g., 1-2°C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.

-

Repeat the measurement with a second sample to ensure reproducibility.

-

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in medicinal chemistry and materials science. Its unique substitution pattern offers a platform for creating diverse molecular libraries. This guide has provided a comprehensive overview of its identity, structure, properties, synthesis, and handling. The detailed spectroscopic predictions and experimental protocols serve as a reliable foundation for researchers to confidently incorporate this valuable molecule into their scientific workflows.

References

- Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. (URL: [Link])

- Teixeira, F. C., et al. (2006).

- GHS 11 (Rev.11) SDS Word 下载CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE. (URL: [Link])

- Synthesis of 1H-Indazoles via Silver(I)

- (PDF)

- This compound [Q00739] - ChemUniverse. (URL: [Link])

- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - University of Groningen. (URL: [Link])

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

- An Improved Preparation of 4-Chloro-1H-indazole (V)

- 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem. (URL: [Link])

- This compound - AOBChem. (URL: [Link])

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. (URL: [Link])

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (URL: [Link])

- Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

- 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (URL: [Link])

- Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (URL: [Link])

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

- 4-Bromo-6-chloro-1H-indazole - Oakwood Chemical. (URL: [Link])

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. aobchem.com [aobchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Comprehensive literature review of 4-Chloro-6-methyl-1H-indazole

An In-depth Technical Guide to 4-Chloro-6-methyl-1H-indazole: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound is a substituted heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, which is recognized as a "privileged structure," it serves as a versatile building block for the synthesis of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, an analysis of its chemical reactivity, and its applications as a key intermediate in modern drug discovery programs, particularly in the development of protein kinase inhibitors.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. This structural motif is a bioisostere of indole and is found in a multitude of synthetic compounds with a wide array of pharmacological properties, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV activities.[1][2] The thermodynamic stability of the 1H-tautomer over the 2H-form makes it the predominant and most synthetically targeted isomer.[1] The indazole core is a key feature in several FDA-approved drugs, such as Pazopanib and Axitinib, which function as tyrosine kinase inhibitors in cancer therapy, underscoring the scaffold's importance for researchers and drug development professionals.[3]

Physicochemical and Safety Profile

This compound is a solid at room temperature, typically supplied with a purity of 95% or higher.[4][5] Its core characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 885521-74-4 | [4][5] |

| Molecular Formula | C₈H₇ClN₂ | [4] |

| Molecular Weight | 166.61 g/mol | [4] |

| Appearance | Off-white to yellow solid | - |

| Purity | ≥95% | [4][5] |

| Hazard Statements | H315 (Causes skin irritation) | [6] |

| H319 (Causes serious eye irritation) | [6] | |

| H335 (May cause respiratory irritation) | [6] | |

| Precautionary Statements | P261, P305, P351, P338 | [6] |

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles often relies on the cyclization of appropriately substituted anilines. While a specific protocol for this compound is not widely published, a robust and scalable synthesis can be readily adapted from established procedures for analogous compounds, such as 4-chloro-1H-indazole.[7][8]

Retrosynthetic Strategy

The most logical and field-proven approach involves a Davis-Beirut-like reaction sequence starting from 3-chloro-5-methylaniline. The core transformation is an intramolecular cyclization achieved through diazotization of an N-acetylated aniline precursor.

Detailed Experimental Protocol

This protocol is adapted from the highly successful synthesis of 4-chloro-1H-indazole and is expected to provide the target compound in good yield.[7][8]

Step 1: Acetylation of 3-Chloro-5-methylaniline

-

To a stirred solution of 3-chloro-5-methylaniline (1.0 eq) in chloroform, add potassium acetate (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Causality: Acetic anhydride acetylates the aniline nitrogen. This serves two purposes: it protects the amine from side reactions and activates the ortho methyl group for the subsequent cyclization. Potassium acetate acts as a base to neutralize the acetic acid byproduct.

-

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LCMS analysis indicates complete consumption of the starting material. The intermediate, N-(3-chloro-5-methylphenyl)acetamide, is typically used in the next step without purification.

Step 2: Diazotization and Intramolecular Cyclization

-

Heat the reaction mixture from Step 1 to 60 °C.

-

Slowly add isoamyl nitrite or tert-butyl nitrite (2.0 eq) dropwise.

-

Causality: Under thermal and acidic conditions (generated in situ), the nitrite source generates a nitrosonium ion (NO⁺). This reacts with the acetylated aniline to form a diazonium salt, which is unstable. The key step is the subsequent intramolecular cyclization where the activated methyl group attacks the diazonium species, forming the pyrazole ring of the indazole system.[9]

-

-

Stir the reaction overnight at 60 °C. Monitor for the formation of N-acetyl-4-chloro-6-methyl-1H-indazole.

Step 3: Deacetylation (Hydrolysis)

-

Cool the reaction mixture to 0 °C and dilute with tetrahydrofuran (THF) and water.

-

Add a strong base, such as lithium hydroxide (LiOH) (7.0 eq) or sodium hydroxide (NaOH), portion-wise.[7][8]

-

Causality: The base hydrolyzes the N-acetyl group, liberating the final 1H-indazole product. Using a strong base ensures the reaction goes to completion.

-

-

Stir at 0 °C for 3-4 hours until the acetylated intermediate is fully consumed.

Step 4: Work-up and Purification

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The substitution pattern of this compound provides three primary sites for chemical modification, making it a highly valuable and versatile building block for creating libraries of complex molecules.

N-Functionalization

The proton at the N1 position is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile can then react with various electrophiles.

-

N-Alkylation: Reaction with alkyl halides or tosylates provides N1-alkylated indazoles. The choice of base and solvent system can be crucial for achieving high regioselectivity, favoring the thermodynamically more stable N1 isomer over the N2 isomer.[4][10][11][12] Using sodium hydride in THF is often an effective system for promoting N1 selectivity.[4][10]

-

N-Arylation: Copper or palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, with aryl halides or boronic acids can be used to install aryl groups at the N1 position.

Palladium-Catalyzed Cross-Coupling at C4

The chlorine atom at the C4 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) in the presence of a palladium catalyst and a base allows for the introduction of various aryl substituents at the C4 position.[13][14][15][16]

-

Buchwald-Hartwig Amination: The C4-Cl bond can be coupled with amines to form 4-aminoindazole derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes can install alkynyl groups at the C4 position.[16]

These cross-coupling reactions are fundamental in modern medicinal chemistry for rapidly building molecular complexity.[13]

Electrophilic Aromatic Substitution

The benzene portion of the indazole ring can undergo further functionalization via electrophilic aromatic substitution. Reactions such as nitration or halogenation would be directed by the existing substituents, likely occurring at the C5 or C7 positions.

Applications in Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its pre-functionalized scaffold, which allows for the efficient synthesis of targeted libraries of compounds for screening.

-

Kinase Inhibitors: The indazole scaffold is a well-established "hinge-binding" motif for many protein kinases.[3] Kinases are critical targets in oncology, and many successful drugs are kinase inhibitors.[2][3] By using this intermediate, medicinal chemists can synthesize derivatives where different groups are appended at the N1, C4, and other positions to optimize binding affinity, selectivity, and pharmacokinetic properties against specific kinase targets like FGFR, VEGFR, and others.[2][3]

-

Fragment-Based Drug Design (FBDD): The molecule can be used as a core fragment in FBDD campaigns. The N1-H and C4-Cl provide vectors for growing the fragment into more potent, drug-like molecules.

-

Lead Optimization: In later-stage drug development, this intermediate can be used to explore Structure-Activity Relationships (SAR). For example, replacing the C4-chloro group with various aryl groups via Suzuki coupling allows for systematic probing of a specific pocket in a target protein.

Spectroscopic Data Analysis

| Data Type | Predicted Characteristics |

| ¹H NMR | δ ~10-13 ppm (br s, 1H, N-H): The acidic proton on N1 is typically broad and downfield. |

| (in CDCl₃ or DMSO-d₆) | δ ~7.0-7.5 ppm (2H, aromatic): Two singlets or narrow doublets corresponding to the H5 and H7 protons. The H7 proton would likely be slightly upfield of the H5 proton. |

| δ ~8.1 ppm (s, 1H, H3): The proton at the C3 position of the pyrazole ring.[7] | |

| δ ~2.5 ppm (s, 3H, -CH₃): A sharp singlet for the methyl group at C6.[1] | |

| ¹³C NMR | δ ~140 ppm (C7a), ~127 ppm (C3a): Quaternary bridgehead carbons. |

| δ ~110-135 ppm: Aromatic carbons (C4, C5, C6, C7). The carbon bearing the chloro group (C4) would be in this region. | |

| δ ~135 ppm (C3): The C3 carbon of the pyrazole ring. | |

| δ ~22 ppm (-CH₃): The methyl carbon.[1] | |

| Mass Spec (ESI+) | m/z ~167 [M+H]⁺: The protonated molecular ion. |

| Isotopic Pattern: A characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |

Conclusion and Future Outlook

This compound represents a strategically important building block for chemical and pharmaceutical research. Its synthesis is achievable through well-established organic chemistry principles, and its multiple reactive sites offer a platform for extensive derivatization. The proven success of the indazole scaffold in FDA-approved kinase inhibitors ensures that intermediates like this will remain in high demand. Future research will likely focus on incorporating this and similar building blocks into novel library designs for high-throughput screening against new and challenging biological targets, further cementing the role of the indazole core in the development of next-generation therapeutics.

References

Click to expand

- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- AOBChem. (n.d.). This compound.

- Wiley-VCH. (2007).

- Schoeggl Toledano, A., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

- Keeting, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Beilstein Journals. (2024).

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

- Asensio, A., et al. (2011).

- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.

- Abdelahi, M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

- The Royal Society of Chemistry. (2020).

- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]

- ResearchGate. (n.d.). The diazotization process.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- ResearchGate. (2016). 13C NMR of indazoles. [Link]

- National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- National Institutes of Health. (2023).

- ChemUniverse. (n.d.). This compound [Q00739].

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ucc.ie [research.ucc.ie]

- 5. chemuniverse.com [chemuniverse.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Whitepaper: Strategic Functionalization of the 4-Chloro-6-methyl-1H-indazole Scaffold

A Technical Guide for the Synthesis of Novel Bioactive Derivatives

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 4-Chloro-6-methyl-1H-indazole, offers a robust and versatile starting point for the synthesis of novel molecular entities. Its chloro and methyl substituents provide distinct electronic properties and steric influences, while the chloro group at the C4 position and the nucleophilic nitrogen atoms of the pyrazole ring serve as key handles for strategic functionalization. This guide provides an in-depth exploration of proven synthetic methodologies for elaborating this core structure, focusing on regioselective N-alkylation and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to construct libraries of novel indazole derivatives.

The this compound Core: A Strategic Starting Point

Indazole, a bioisostere of indole, is a bicyclic heteroaromatic compound that features prominently in a wide array of pharmacologically active molecules, including anti-cancer agents like Pazopanib and Niraparib.[1] The this compound variant is particularly valuable for several reasons:

-

Orthogonal Reactivity: The chlorine atom at the C4 position is an ideal handle for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions. Its reactivity is distinct from the N-H bond of the pyrazole ring, allowing for sequential and controlled modifications.

-

Regiochemical Control: The pyrazole moiety contains two nitrogen atoms (N1 and N2), both of which are nucleophilic. The substitution pattern of the benzene ring, particularly the adjacent chloro group, influences the regioselectivity of reactions like N-alkylation, a critical factor in determining the biological activity of the final compound.

-

Physicochemical Properties: The methyl group at C6 and the chloro group at C4 modulate the lipophilicity and electronic nature of the scaffold, which can be fine-tuned through subsequent derivatization to optimize drug-like properties.

This guide will focus on two primary pillars of derivatization: exploiting the nucleophilicity of the ring nitrogens and leveraging the C4-chloro group as a linchpin for cross-coupling chemistry.

Sources

Navigating the Spectroscopic Landscape of 4-Chloro-6-methyl-1H-indazole: A Technical Guide to ¹H and ¹³C NMR Analysis

For correspondence: Senior Application Scientist, Advanced Spectroscopic Solutions Division

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-6-methyl-1H-indazole. As a key heterocyclic scaffold in medicinal chemistry and drug development, a thorough understanding of its spectroscopic signature is paramount for unambiguous structural verification and the characterization of its derivatives. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive analysis based on predictive models and comparative data from structurally related indazole analogues. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a robust framework for the interpretation of NMR data for this class of compounds. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, providing a detailed, atom-by-atom assignment of the predicted spectra.

Introduction: The Significance of Indazoles and the Role of NMR

The indazole moiety is a privileged bicyclic heteroaromatic system that is a cornerstone in the design of a wide array of biologically active molecules. Its structural resemblance to purine bases has made it a compelling template for the development of kinase inhibitors, anti-cancer agents, and compounds targeting various other receptors and enzymes. The precise substitution pattern on the indazole ring is critical for modulating pharmacological activity, and therefore, its unambiguous characterization is a non-negotiable aspect of the synthetic and drug discovery workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1] Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms and their connectivity within a molecule. For substituted indazoles, NMR is particularly crucial for distinguishing between N-1 and N-2 isomers, a common challenge in their synthesis.[2]

This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, leveraging established principles of NMR theory, data from analogous compounds, and computational prediction tools.

Molecular Structure and Tautomerism

This compound possesses a bicyclic structure with a benzene ring fused to a pyrazole ring. The numbering of the indazole ring system is crucial for the correct assignment of NMR signals.

Figure 1: Structure of this compound with IUPAC numbering.

Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable.[3] Experimental and computational studies have consistently shown that the 1H tautomer is the dominant species in solution for a wide range of indazole derivatives.[4] Therefore, our analysis will focus on the 1H-tautomer of this compound.

Experimental and Computational Methodology

General NMR Experimental Protocol

While experimental data for the target compound is not publicly available, a standard protocol for acquiring ¹H and ¹³C NMR spectra for a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-14 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Figure 2: General experimental workflow for NMR analysis.

Computational Prediction of NMR Spectra

In the absence of experimental data, computational methods provide a reliable means of predicting NMR chemical shifts.[5][6] Several online platforms and software packages utilize various algorithms, including machine learning and density functional theory (DFT), to predict ¹H and ¹³C NMR spectra with a high degree of accuracy.[1][7][8][9] The predicted data in this guide was generated using a combination of these resources to provide a consensus view.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct signals: one for the N-H proton, three for the aromatic protons, and one for the methyl group protons. The predicted chemical shifts and multiplicities are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | ~10.5-11.5 | br s | - |

| H3 | ~8.0-8.2 | s | - |

| H7 | ~7.3-7.5 | s | ~1.0 |

| H5 | ~7.0-7.2 | s | ~1.0 |

| CH₃ | ~2.4-2.6 | s | - |

Detailed Peak Assignments and Rationale

-

N1-H (δ ~10.5-11.5 ppm, broad singlet): The proton attached to the nitrogen of the pyrazole ring is acidic and typically appears as a broad singlet in the downfield region of the spectrum. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. In many substituted indazoles, this peak is observed well above 10 ppm.[10]

-

H3 (δ ~8.0-8.2 ppm, singlet): This proton is attached to a carbon adjacent to two nitrogen atoms, which deshields it significantly, causing it to resonate at a low field. Due to the absence of adjacent protons, it is expected to appear as a sharp singlet.

-

H7 (δ ~7.3-7.5 ppm, singlet): This proton is on the benzene ring, adjacent to the fused pyrazole ring. It is expected to be a singlet, although a small long-range coupling to H5 might be observed. The chloro substituent at the C4 position will have a deshielding effect on the peri-proton H5, while the methyl group at C6 will have a shielding effect on the ortho-proton H5 and the para-proton H7.

-

H5 (δ ~7.0-7.2 ppm, singlet): This proton is situated between the chloro and methyl substituents. The electron-donating nature of the methyl group at C6 and the electron-withdrawing, but ortho/para directing, nature of the chloro group at C4 will influence its chemical shift. It is also expected to be a singlet, with possible long-range coupling to H7.

-

CH₃ (δ ~2.4-2.6 ppm, singlet): The protons of the methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, one for each unique carbon atom. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C7a | ~140-142 |

| C6 | ~135-137 |

| C3 | ~133-135 |

| C3a | ~128-130 |

| C4 | ~125-127 |

| C5 | ~122-124 |

| C7 | ~110-112 |

| CH₃ | ~21-23 |

Detailed Peak Assignments and Rationale

-

Quaternary Carbons (C7a, C6, C3a, C4): These carbons, which are not directly bonded to any protons, will typically show weaker signals in the ¹³C NMR spectrum.

-

C7a (δ ~140-142 ppm): This is the bridgehead carbon of the benzene ring fused to the pyrazole ring.

-

C6 (δ ~135-137 ppm): This carbon is attached to the methyl group.

-

C3a (δ ~128-130 ppm): This is the other bridgehead carbon, part of both the benzene and pyrazole rings.

-

C4 (δ ~125-127 ppm): This carbon is directly attached to the electronegative chlorine atom, which will influence its chemical shift.

-

-

Methine Carbons (C3, C5, C7):

-

C3 (δ ~133-135 ppm): This carbon in the pyrazole ring is adjacent to two nitrogen atoms, leading to a downfield shift.

-

C5 (δ ~122-124 ppm): This aromatic carbon is situated between the chloro and methyl substituents.

-

C7 (δ ~110-112 ppm): This carbon is part of the benzene ring and is expected to be the most upfield of the aromatic carbons.

-

-

Methyl Carbon (CH₃):

-

CH₃ (δ ~21-23 ppm): The carbon of the methyl group will appear in the typical aliphatic region of the spectrum.

-

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy, comparative data from analogous compounds, and computational prediction tools, we have constructed a comprehensive interpretation of the expected spectral features. The provided tables of predicted chemical shifts and the rationale behind the assignments offer a valuable resource for researchers working with this important heterocyclic scaffold. While this guide serves as a robust predictive framework, it is imperative to confirm these assignments with experimental data whenever possible. The methodologies and interpretative strategies outlined herein are broadly applicable to the structural elucidation of other substituted indazole derivatives, contributing to the advancement of research in medicinal chemistry and drug discovery.

References

- CASPRE - ¹³C NMR Predictor. (n.d.).

- Elguero, J., Fruchier, A., & Tarrago, G. (2016). ¹³C NMR of indazoles.

- He, L., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Advances, 4(94), 52285-52289.

- Molecules. (2006).

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Argyropoulos, D., Golotvin, S., Pol, R., Moser, A., Litman, J., Ortlieb, N., ... & Niedermeyer, T. H. J. (n.d.).

- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

- Park, S., et al. (2022). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20296.

- Google Patents. (2018).

- Wi, H., et al. (2023). DELTA50: A Highly Accurate Database of Experimental ¹H and ¹³C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(14), 5390.

- NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881.

- Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1134-1142.

- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

- Google Patents. (2019). WO2019046467A1 - Therapeutic indazoles.

- European Patent Office. (2017). EP3448846B1 - Synthesis of indazoles.

- Google Patents. (2022).

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.

- Cheminfo.org. (n.d.). Predict ¹H NMR spectra.

- ChemUniverse. (n.d.). This compound [Q00739].

- AOBChem. (n.d.). This compound.

- LIDE Pharmatech. (n.d.). This compound CAS NO.885521-74-4.

- Cheminfo.org. (n.d.). Predict 1H NMR spectra.

- ResearchG

- Google Patents. (2009).

Sources

- 1. CASPRE [caspre.ca]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 885521-74-4|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualizer loader [nmrdb.org]

- 9. Visualizer loader [nmrdb.org]

- 10. rsc.org [rsc.org]

Mass spectrometry fragmentation pattern of 4-Chloro-6-methyl-1H-indazole

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Chloro-6-methyl-1H-indazole

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a substituted indazole, this molecule is of significant interest to researchers in medicinal chemistry and drug development. Understanding its mass spectral behavior is crucial for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites or synthetic derivatives. This document outlines the theoretical underpinnings of its fragmentation, proposing key pathways based on established chemical principles and data from analogous structures. We predict that the primary fragmentation routes will involve the loss of a chlorine radical, cleavage of the heterocyclic ring to expel hydrogen cyanide (HCN), and rearrangements involving the methyl group. A detailed experimental protocol for acquiring a mass spectrum is also provided, ensuring researchers can reliably generate and interpret their own data.

Introduction to this compound

Chemical Identity and Structure

This compound is a halogenated heterocyclic compound built upon the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The specific substitution pattern of this molecule—a chlorine atom at the 4-position and a methyl group at the 6-position—creates a unique electronic and steric profile that influences its chemical reactivity and, consequently, its mass spectral fragmentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇ClN₂ | [1][2] |

| Molecular Weight | 166.61 g/mol | [1][3] |

| Nominal Mass | 166 u | |

| CAS Number | 885521-74-4 | [1][2] |

| SMILES | CC1=CC2=C(C(Cl)=C1)C=NN2 |[3] |

The Role of Mass Spectrometry in Structural Characterization

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of organic chemistry, it provides two critical pieces of information: the molecular weight of a compound and its fragmentation pattern.[4] When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a high-energy molecular ion (M⁺˙) that can undergo fragmentation.[5] This fragmentation is not random; it follows predictable chemical pathways, breaking the weakest bonds and forming the most stable charged fragments. The resulting mass spectrum serves as a molecular fingerprint, enabling structural elucidation and confirmation.

Theoretical Fragmentation Pathways under Electron Ionization

The fragmentation of this compound is dictated by the stability of the indazole aromatic system, the influence of the chloro and methyl substituents, and fundamental principles of ion chemistry.

The Molecular Ion (M⁺˙)

Upon electron ionization, the molecule will lose an electron to form the molecular ion, M⁺˙. Given the aromatic nature of the indazole ring, a relatively intense molecular ion peak is expected.[6]

-

m/z 166 and 168: The molecular formula C₈H₇ClN₂ contains an even number of nitrogen atoms, consistent with the Nitrogen Rule for an even-numbered molecular ion peak.[4] Crucially, the presence of a single chlorine atom will produce a characteristic isotopic pattern. The molecular ion will appear as two peaks: M⁺˙ at m/z 166 (for the ³⁵Cl isotope) and an [M+2]⁺˙ peak at m/z 168 (for the ³⁷Cl isotope). The relative intensity of the m/z 168 peak will be approximately one-third (≈32%) of the m/z 166 peak, which is a definitive indicator for the presence of one chlorine atom.

Pathway A: Loss of a Chlorine Radical

A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond to release a chlorine radical (Cl•).[7][8]

-

[M - 35]⁺ → m/z 131: This pathway involves the loss of a ³⁵Cl radical, leading to the formation of the [C₈H₇N₂]⁺ cation at m/z 131. This fragment ion is likely to be highly stable due to the preservation of the aromatic system. This is predicted to be a major fragmentation route.

Pathway B: Loss of Hydrogen Cyanide (HCN)

The fragmentation of nitrogen-containing heterocyclic rings often involves the elimination of a stable neutral molecule like hydrogen cyanide (HCN). This process requires the cleavage of two bonds within the pyrazole portion of the indazole ring.

-

[M - 27]⁺˙ → m/z 139/141: The molecular ion could undergo ring cleavage to expel HCN (mass 27 u), resulting in a fragment ion at m/z 139 (for ³⁵Cl). The corresponding isotopic peak would appear at m/z 141.

Pathway C: Fragmentation Involving the Methyl Group

The methyl group provides another site for fragmentation, typically through the loss of a hydrogen radical.

-

[M - 1]⁺ → m/z 165/167: Loss of a hydrogen radical from the methyl group can lead to the formation of a highly stabilized ion at m/z 165. This ion can rearrange into a tropylium-like or other expanded-ring structure, which is a common and favorable process in the fragmentation of alkyl-substituted aromatic compounds. This fragment would also exhibit the characteristic chlorine isotope pattern at m/z 167.

Secondary Fragmentation

The primary fragments described above can undergo further fragmentation to produce smaller ions, aiding in the complete elucidation of the structure.

-

m/z 131 → m/z 104: The [M - Cl]⁺ fragment at m/z 131 could subsequently lose HCN, yielding a fragment at m/z 104 ([C₇H₆]⁺).

-

m/z 165 → m/z 130: The [M - H]⁺ fragment at m/z 165 could lose a chlorine radical to form an ion at m/z 130.

The proposed fragmentation pathways are summarized in the diagram below.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. aobchem.com [aobchem.com]

- 3. 885521-74-4|this compound|BLD Pharm [bldpharm.com]

- 4. whitman.edu [whitman.edu]

- 5. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Postulated mechanism of action for 4-Chloro-6-methyl-1H-indazole

An In-Depth Technical Guide to the Postulated Mechanism of Action for 4-Chloro-6-methyl-1H-indazole

Authored by: A Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-HIV, and potent antitumor effects.[1][3] This versatility has established the indazole core as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.

A significant number of indazole-containing compounds have been successfully developed as therapeutic agents, particularly in oncology. Drugs such as Axitinib and Pazopanib function as potent protein kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.[4] The core structure of indazole can act as a bioisostere for the adenine base of adenosine triphosphate (ATP), enabling these molecules to competitively inhibit the function of kinases within their ATP-binding pockets.[5] This guide will explore the postulated mechanism of action for a specific derivative, this compound, based on the established activities of structurally related compounds and outline a comprehensive research framework to validate these hypotheses.

Postulated Mechanism of Action: Competitive Kinase Inhibition

While direct experimental studies on this compound are not extensively documented in publicly available literature, its chemical structure strongly suggests a primary mechanism of action centered on the inhibition of protein kinases. The core 1H-indazole moiety provides the essential hydrogen-bonding capability, while the chloro and methyl substitutions on the benzene ring are positioned to modulate target selectivity and potency through interactions with specific hydrophobic regions of the kinase active site.

The central hypothesis is that this compound functions as an ATP-competitive inhibitor . Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. The indazole ring is postulated to mimic the purine ring of ATP, allowing it to dock within the enzyme's active site.

Key molecular interactions likely include:

-

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, typically forming a crucial interaction with the "hinge region" of the kinase, anchoring the inhibitor in place.[4]

-

Hydrophobic Interactions: The benzene portion of the indazole core, along with the methyl group at position 6, can engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site.

-

Halogen Bonding: The chlorine atom at position 4 may form halogen bonds or other specific interactions within a hydrophobic pocket, contributing to the compound's affinity and selectivity for certain kinases over others.

This binding mode physically obstructs ATP from entering the active site, thereby blocking the phosphotransfer reaction and inhibiting the downstream signaling pathway controlled by the kinase.

Caption: Postulated binding mode of this compound in a kinase active site.

A Self-Validating Research Workflow for Mechanistic Elucidation

To rigorously test the kinase inhibition hypothesis for this compound, a multi-stage, self-validating experimental workflow is essential. This process begins with broad, computational screening and progressively narrows the focus to specific cellular effects, ensuring that each step logically informs the next.

Caption: Experimental workflow for validating the mechanism of action.

Data Presentation: Hypothetical Kinase Selectivity Profile

Following the in vitro screening outlined in Stage 2, the quantitative data would be summarized to reveal the compound's potency and selectivity. A potent inhibitor would exhibit low IC50 values against its intended targets, while high IC50 values against other kinases would indicate selectivity.

| Kinase Target | Family | IC50 (nM) | Comments |

| FGFR1 | Tyrosine Kinase | 15 | Potent inhibition. Primary target candidate. |

| VEGFR2 | Tyrosine Kinase | 45 | Secondary target. Potential for anti-angiogenic effects. |

| JAK2 | Tyrosine Kinase | 250 | Moderate off-target activity. |

| EGFR | Tyrosine Kinase | > 10,000 | Highly selective against EGFR. |

| CDK2 | Serine/Threonine | > 10,000 | No significant activity against this kinase family. |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to a kinase active site.

1. Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Prepare a serial dilution series of the compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). c. Prepare a solution containing the europium-labeled anti-tag antibody and the specific biotinylated kinase of interest. d. Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific).

2. Assay Procedure: a. Add 5 µL of the compound serial dilutions to the wells of a low-volume 384-well plate. Include "no inhibitor" and "no enzyme" controls. b. Add 5 µL of the kinase/antibody mixture to all wells. c. Add 5 µL of the tracer solution to all wells. d. Centrifuge the plate briefly (1000 rpm for 1 minute) to mix and remove bubbles. e. Incubate the plate at room temperature for 60 minutes, protected from light.

3. Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium). b. Calculate the emission ratio (665 nm / 615 nm).

4. Data Analysis: a. Plot the emission ratio against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Protocol 2: Cellular Target Engagement (Western Blot for Substrate Phosphorylation)

This protocol validates that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation state of a known downstream substrate.

1. Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) to 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2 hours). c. Include a positive control (e.g., growth factor stimulation to activate the pathway) and a negative control (vehicle, e.g., 0.1% DMSO).

2. Protein Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer. b. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

4. Antibody Incubation and Detection: a. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 if testing a JAK inhibitor). b. Wash the membrane three times with TBST. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. e. Image the resulting chemiluminescence using a digital imager.

5. Analysis and Normalization: a. Re-probe the same membrane (after stripping) with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. b. Quantify the band intensities and express the level of phosphorylated substrate as a ratio relative to the total substrate, normalized to the loading control. A dose-dependent decrease in this ratio indicates successful target engagement.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [Link]

- Indazole – Knowledge and References - Taylor & Francis. [Link]

- An Improved Preparation of 4-Chloro-1H-indazole (V)

- This compound [Q00739] - ChemUniverse. [Link]

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]

- Synthesis of 1H-Indazoles via Silver(I)

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-Chloro-6-methyl-1H-indazole

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-1H-indazole, a specific derivative with significant, albeit largely unexplored, therapeutic potential. While direct research on this compound is nascent, this document synthesizes existing knowledge on structurally related indazoles to extrapolate and propose its most promising applications. We will delve into its chemical synthesis, and based on robust preclinical and clinical data from analogous compounds, we will explore its potential as a kinase inhibitor for oncological indications and as a modulator of cannabinoid receptors for neurological and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental designs to investigate the full therapeutic promise of this molecule.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The bicyclic aromatic structure of indazole, consisting of a benzene ring fused to a pyrazole ring, confers a unique combination of chemical properties that make it an ideal starting point for the design of novel therapeutics.[3][4] Its ability to participate in hydrogen bonding, pi-stacking, and other non-covalent interactions allows for high-affinity binding to a diverse range of biological targets.[1] Consequently, indazole derivatives have been successfully developed into drugs for a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][3] Notable examples of FDA-approved drugs containing the indazole core include:

-

Pazopanib: A multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[5]

The therapeutic versatility of the indazole scaffold underscores the rationale for investigating novel derivatives such as this compound.

Synthesis and Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885521-74-4 | |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | |

| Appearance | Off-white to yellow solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) |

Proposed Synthetic Protocol

The following protocol is adapted from the synthesis of 4-chloro-1H-indazole and is expected to yield the target compound with high purity.[6][7]

Step 1: Acetylation of 3-Chloro-5-methylaniline

-

To a solution of 3-chloro-5-methylaniline in an appropriate solvent (e.g., chloroform), add acetic anhydride and a base (e.g., potassium acetate).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(3-chloro-5-methylphenyl)acetamide.

Step 2: Nitrosation and Cyclization

-

Dissolve the N-(3-chloro-5-methylphenyl)acetamide in a suitable solvent (e.g., chloroform).

-

Cool the solution to 0°C in an ice bath.

-

Add a nitrosating agent, such as isoamyl nitrite or tert-butyl nitrite, dropwise to the cooled solution.[6][7]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the formation of the indazole ring by TLC.

Step 3: Hydrolysis

-

To the reaction mixture from Step 2, add a solution of a strong base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and an organic solvent (e.g., THF).[6][7]

-

Stir the mixture at 0°C for 2-3 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to a neutral pH.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Potential Therapeutic Application 1: Kinase Inhibition in Oncology

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] A notable example is Pazopanib, which targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] A Chinese patent discloses 1H-indazole derivatives as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8] The 4-chloro substitution present in our molecule of interest is a common feature in many kinase inhibitors, suggesting that this compound may also exhibit anti-angiogenic and anti-tumor properties through VEGFR-2 inhibition.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a downstream signaling cascade. This cascade involves key pathways such as the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[9] Inhibition of VEGFR-2 can block these downstream effects, thereby cutting off the tumor's blood supply and inhibiting its growth.

VEGFR-2 Signaling Pathway Diagram

Caption: Inhibition of the VEGFR-2 signaling pathway.

Proposed Experimental Workflow for Kinase Inhibition

To validate the potential of this compound as a VEGFR-2 inhibitor, a tiered experimental approach is recommended.

Tier 1: In Vitro Biochemical Assays

-

VEGFR-2 Kinase Assay:

-

Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate recombinant human VEGFR-2 kinase with a suitable substrate and ATP in the presence of varying concentrations of this compound.

-

Measure the kinase activity by quantifying the amount of ADP produced.

-

Determine the IC₅₀ value of the compound.

-

-

Kinase Panel Screening:

-

To assess the selectivity of the compound, screen it against a broad panel of other kinases.

-

This will help identify any off-target effects and provide a preliminary safety profile.

-

Tier 2: Cell-Based Assays

-

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay:

-

Culture HUVECs and stimulate them with VEGF-A to induce proliferation.

-

Treat the cells with varying concentrations of this compound.

-

Measure cell viability and proliferation using an MTT or BrdU assay.

-

Determine the GI₅₀ (50% growth inhibition) value.

-

-

HUVEC Migration and Tube Formation Assays:

-

Assess the effect of the compound on VEGF-A-induced HUVEC migration using a Boyden chamber assay.

-

Evaluate the ability of the compound to inhibit the formation of capillary-like structures by HUVECs on a Matrigel matrix.

-

Tier 3: In Vivo Models

-

Xenograft Tumor Models:

-

Implant human cancer cells (e.g., from colon, lung, or liver cancer) into immunocompromised mice.[7]

-

Once tumors are established, treat the mice with this compound via an appropriate route of administration.

-

Monitor tumor growth and animal well-being over time.

-

At the end of the study, excise the tumors and perform immunohistochemical analysis to assess angiogenesis (e.g., by staining for CD31).

-

Experimental Workflow Diagram

Caption: Workflow for evaluating kinase inhibitor potential.

Potential Therapeutic Application 2: CB1 Receptor Modulation

The endocannabinoid system, and particularly the cannabinoid receptor 1 (CB1), plays a crucial role in regulating a wide range of physiological processes, including pain perception, mood, and appetite.[10] A patent has described a series of indazole derivatives as potent CB1 receptor agonists, suggesting their potential therapeutic utility in conditions such as chronic pain, rheumatoid arthritis, and osteoarthritis.[11] Synthetic cannabinoid receptor agonists (SCRAs) often feature an indazole core, further highlighting the importance of this scaffold in modulating CB1 activity.[12][13]

The CB1 Receptor and its Therapeutic Relevance

CB1 receptors are G-protein coupled receptors predominantly expressed in the central and peripheral nervous systems.[10] Activation of CB1 receptors by agonists can lead to analgesic, anti-inflammatory, and neuroprotective effects. Therefore, developing selective CB1 receptor agonists could offer a novel therapeutic strategy for managing chronic pain and inflammatory diseases with a potentially different side-effect profile compared to traditional opioids and NSAIDs.

Proposed Experimental Workflow for CB1 Receptor Agonism

Tier 1: In Vitro Receptor Binding and Functional Assays

-

CB1 Receptor Binding Assay:

-

Use cell membranes expressing human CB1 receptors.

-

Perform a competitive binding assay with a radiolabeled CB1 agonist (e.g., [³H]CP55,940) and varying concentrations of this compound.

-

Determine the binding affinity (Ki) of the compound.

-

-

cAMP Assay:

-

Utilize a cell line expressing CB1 receptors (e.g., CHO-CB1 cells).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Treat the cells with varying concentrations of the test compound and measure the inhibition of cAMP production.

-

Determine the EC₅₀ value to assess the compound's functional potency as an agonist.

-

Tier 2: In Vivo Behavioral Models

-

Models of Nociception (Pain):

-

Hot Plate Test: Assess the analgesic effect of the compound by measuring the latency of a mouse to respond to a thermal stimulus.

-

Formalin Test: Evaluate the compound's effect on both acute and inflammatory pain by injecting formalin into the paw of a rodent and observing the licking and flinching behavior.

-

-

Models of Inflammation:

-

Carrageenan-Induced Paw Edema: Induce inflammation in the paw of a rodent by injecting carrageenan.

-

Administer this compound and measure the reduction in paw swelling over time to assess its anti-inflammatory activity.

-

Experimental Workflow Diagram

Caption: Workflow for evaluating CB1 receptor agonist potential.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant therapeutic potential. Based on the well-documented activities of structurally related indazole derivatives, this compound is a prime candidate for investigation as both a kinase inhibitor for cancer therapy and a CB1 receptor agonist for the treatment of pain and inflammation. The proposed synthetic route and experimental workflows provide a clear and logical framework for researchers to systematically evaluate these potential applications. Further studies, including detailed structure-activity relationship (SAR) analysis, pharmacokinetic profiling, and toxicology assessments, will be crucial in advancing this compound from a promising lead compound to a potential clinical candidate.

References

- Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(3), 1591-1597.

- Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39352-39365.

- Cai, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6649.

- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

- Li, Y., et al. (2023).

- Organic Syntheses. (n.d.). Indazole.

- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(16), 1485-1509.